![molecular formula C15H9Cl2N3OS B2400534 4-クロロ-N-[5-(2-クロロフェニル)-1,3,4-チアゾール-2-イル]ベンザミド CAS No. 311784-64-2](/img/structure/B2400534.png)

4-クロロ-N-[5-(2-クロロフェニル)-1,3,4-チアゾール-2-イル]ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

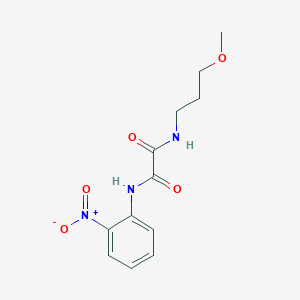

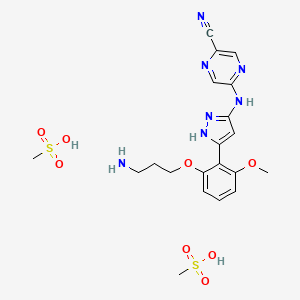

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

科学的研究の応用

- 研究者たちは、インドール誘導体の抗ウイルス活性を調査してきました。例えば:

抗ウイルス活性

触媒特性

抗がん作用

要約すると、インドール誘導体4-クロロ-N-[5-(2-クロロフェニル)-1,3,4-チアゾール-2-イル]ベンザミドは、さまざまな分野で有望であり、治療用途におけるさらなる探索のための興味深い化合物となります . 特定の側面に関するより詳細な情報が必要な場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

Similar compounds, such as benzanilides, are known to interact with various proteins and enzymes in the body .

Mode of Action

It is known that benzamide derivatives can interact with their targets through hydrogen bonding, due to the presence of the amide group . The chlorine atoms might also play a role in the interaction with the target, possibly through halogen bonding .

Biochemical Pathways

Benzamide derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The presence of the benzamide group and the chlorine atoms might influence its pharmacokinetic properties, potentially affecting its absorption and distribution in the body .

Result of Action

Similar compounds have shown various biological activities, such as antitumoral and anticonvulsive activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-(2-chlorophenyl)-1,3

特性

IUPAC Name |

4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3OS/c16-10-7-5-9(6-8-10)13(21)18-15-20-19-14(22-15)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGLRNZAJBGXKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)

![6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2400453.png)

![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2400457.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/new.no-structure.jpg)

![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)

![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)